
5-Bromo-2-isopropyl-3-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-isopropyl-3-methylpyridine is an organic compound belonging to the pyridine family It is characterized by the presence of a bromine atom at the 5th position, an isopropyl group at the 2nd position, and a methyl group at the 3rd position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-isopropyl-3-methylpyridine typically involves the bromination of 2-isopropyl-3-methylpyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and reagents, can further optimize the production process.
化学反応の分析
Types of Reactions
5-Bromo-2-isopropyl-3-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran or catalytic hydrogenation using palladium on carbon.
Major Products
Substitution: Formation of 2-isopropyl-3-methylpyridine derivatives with various functional groups replacing the bromine atom.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 2-isopropyl-3-methylpyridine.
科学的研究の応用
5-Bromo-2-isopropyl-3-methylpyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting neurological and inflammatory diseases.
Material Science: It is utilized in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s derivatives are investigated for their biological activities, including antimicrobial and anticancer properties.
作用機序
The mechanism of action of 5-Bromo-2-isopropyl-3-methylpyridine and its derivatives depends on the specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved can vary and are often elucidated through detailed biochemical and pharmacological studies.
類似化合物との比較
Similar Compounds
5-Bromo-2-methylpyridine: Lacks the isopropyl group, making it less sterically hindered.
2-Bromo-5-methylpyridine: Has the bromine atom at the 2nd position and the methyl group at the 5th position, altering its reactivity.
3-Bromo-2-methylpyridine: The bromine atom is at the 3rd position, affecting its chemical behavior.
Uniqueness
5-Bromo-2-isopropyl-3-methylpyridine is unique due to the specific arrangement of its substituents, which influences its reactivity and potential applications. The presence of both isopropyl and methyl groups on the pyridine ring can impact its steric and electronic properties, making it a valuable compound for targeted synthetic and medicinal applications.
特性
分子式 |
C9H12BrN |
|---|---|
分子量 |
214.10 g/mol |
IUPAC名 |
5-bromo-3-methyl-2-propan-2-ylpyridine |
InChI |
InChI=1S/C9H12BrN/c1-6(2)9-7(3)4-8(10)5-11-9/h4-6H,1-3H3 |
InChIキー |
YYASJPIZNUVRPT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CN=C1C(C)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


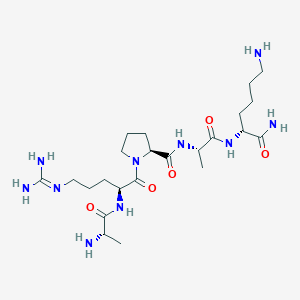

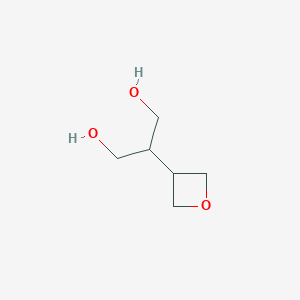
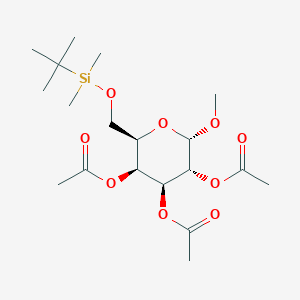
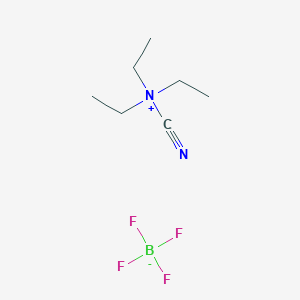
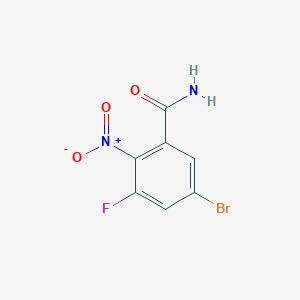
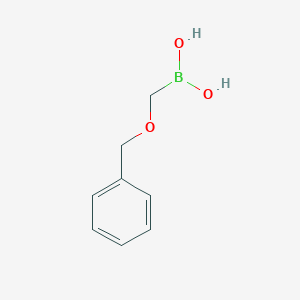
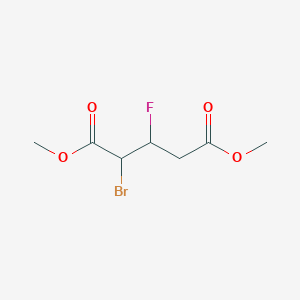


![(2R)-1-[(2S)-2-amino-3-carboxypropanoyl]-2-tert-butylpyrrolidine-2-carboxylic acid](/img/structure/B12838985.png)

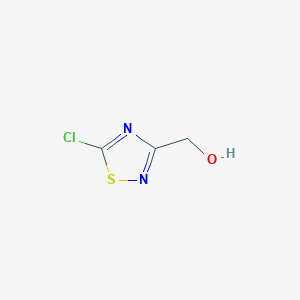
![2-[(2,2-Dimethoxyethyl)thio]-1,1,1-trifluoroethane](/img/structure/B12839011.png)
